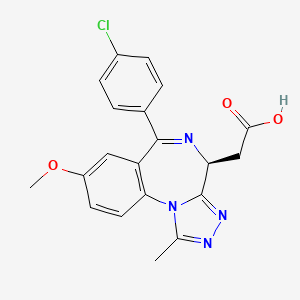

(R)-I-BET762 carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O3/c1-11-23-24-20-16(10-18(26)27)22-19(12-3-5-13(21)6-4-12)15-9-14(28-2)7-8-17(15)25(11)20/h3-9,16H,10H2,1-2H3,(H,26,27)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIZLTSJCDOIBH-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=NC2CC(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)OC)C(=N[C@H]2CC(=O)O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-I-BET762 carboxylic acid mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of (R)-I-BET762 Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epigenetic regulation is a cornerstone of cellular function, dictating gene expression patterns that define cell identity and response to stimuli. Among the key players in the epigenetic landscape are "reader" proteins, which recognize and bind to post-translational modifications on histone tails, thereby translating the histone code into transcriptional outcomes. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical epigenetic readers that bind to acetylated lysine (B10760008) residues on histones.[1][2] This interaction recruits transcriptional machinery to specific gene loci, playing a pivotal role in cell cycle progression, inflammation, and oncogenesis.[2][]

I-BET762 (also known as Molibresib or GSK525762A) is a potent, cell-permeable, and selective pan-inhibitor of the BET family.[4][5] It has garnered significant interest for its anti-inflammatory and anti-cancer properties.[1][6] this compound is the active R-enantiomer of an I-BET762 derivative, which serves as a crucial warhead ligand for developing Proteolysis Targeting Chimeras (PROTACs) aimed at targeted degradation of BET proteins.[7][8] This guide provides a detailed technical overview of the core mechanism of action of this compound and its parent compound, I-BET762, focusing on its molecular interactions, impact on key signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Competitive Bromodomain Inhibition

The fundamental mechanism of action for I-BET762 and its derivatives is the competitive inhibition of the acetyl-lysine binding pockets within the bromodomains of BET proteins.[1][9] BET proteins contain two tandem bromodomains (BD1 and BD2) that function as docking sites for acetylated histones. By binding to these sites, BET proteins, particularly BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation.[10]

I-BET762 mimics the structure of acetylated lysine, allowing it to fit into the hydrophobic binding pocket of the bromodomains.[4] This occupancy physically prevents the BET proteins from binding to chromatin, leading to the displacement of BRD4 and its associated transcriptional machinery from gene promoters and enhancers.[4] The result is a highly specific downregulation of BET-dependent gene transcription.

Impact on Key Signaling Pathways

The displacement of BET proteins from chromatin has profound effects on downstream signaling pathways, most notably those involved in oncology and inflammation.

Oncogenic Signaling: MYC and Cell Cycle Regulation

A primary target of BET inhibitors is the master oncogene MYC.[2][11] MYC is a transcription factor that drives cellular proliferation and is frequently overexpressed in a wide range of cancers.[2] Its expression is critically dependent on BRD4 activity at its super-enhancer regions. By displacing BRD4, I-BET762 potently suppresses MYC transcription.[1][2]

The downregulation of MYC leads to several anti-proliferative effects:

-

Induction of G1 Cell Cycle Arrest: Reduced MYC levels lead to the upregulation of the cyclin-dependent kinase inhibitor p27 and downregulation of Cyclin D1.[1]

-

Inhibition of Proliferation: The overall effect is a halt in the cell cycle, inhibiting tumor cell growth.[1][2]

Beyond MYC, I-BET762 has also been shown to decrease the expression of phosphorylated STAT3 (pSTAT3) and phosphorylated ERK (pERK), two other critical proteins in oncogenic signaling pathways.[1]

References

- 1. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Achieving clinical success with BET inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of BET Proteins in Inflammation and CNS Diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of I-BET762 (Molibresib) and the Potential Formation of a Carboxylic Acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of I-BET762 (also known as molibresib or GSK525762), a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. While specific data for a carboxylic acid metabolite of (R)-I-BET762 is not publicly available, this document will detail the known metabolic pathways of the parent compound and provide a scientifically grounded hypothesis for the potential formation of a carboxylic acid derivative. This guide synthesizes data from preclinical and clinical studies, outlines experimental methodologies, and presents key information in structured tables and diagrams to facilitate understanding and future research.

Pharmacokinetics of I-BET762 (Molibresib)

Preclinical Pharmacokinetics

I-BET762 has demonstrated favorable pharmacokinetic properties in various preclinical species, supporting its advancement into clinical development. While specific quantitative data is limited in the public domain, it has been reported to possess modest to good oral bioavailability in mice, rats, dogs, and monkeys[1].

Table 1: Summary of Preclinical Pharmacokinetic Profile of I-BET762

| Species | Route of Administration | Bioavailability | Key Observations |

| Mice | Oral | Modest to Good | Favorable properties for in vivo efficacy studies[2]. |

| Rats | Oral | Modest to Good | Used in T-cell mediated inflammation models[1]. |

| Dogs | Oral | Modest to Good | Part of the preclinical safety and toxicology assessment[1]. |

| Monkeys | Oral | Modest to Good | Part of the preclinical safety and toxicology assessment[1]. |

Human Pharmacokinetics

The human pharmacokinetics of I-BET762 have been primarily characterized in a first-in-human, Phase I/II, open-label, dose-escalation study (NCT01587703) in patients with NUT midline carcinoma and other solid tumors.

Following oral administration, I-BET762 is rapidly absorbed, with the maximum plasma concentration (Tmax) typically reached within 2 hours. The compound exhibits rapid elimination, with a mean terminal phase half-life (t1/2) ranging from 3 to 7 hours[3][4][5]. Pharmacokinetic parameters from the 80 mg once-daily dose, which was selected as the recommended Phase II dose, are summarized below. It is important to note that I-BET762 exhibits autoinduction of its metabolism, leading to a decrease in exposure over time, particularly at higher doses[5].

Table 2: Human Pharmacokinetic Parameters of Molibresib (80 mg, Once Daily)

| Parameter | Value | Reference |

| Tmax (Time to Maximum Concentration) | ~2 hours | [3][4][5] |

| t1/2 (Terminal Half-life) | 3 - 7 hours | [3][4][5] |

| Key Observation | Exposure to the two major active metabolites is similar to or greater than the parent drug. | [1] |

Metabolism of I-BET762 (Molibresib)

I-BET762 is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. The metabolism of I-BET762 results in the formation of two major active metabolites:

-

M5 (N-desethyl)

-

M13 (ethyl-hydroxyl)

These metabolites are equipotent to the parent molecule and are measured together as an active metabolite composite (GSK3529246). Their exposure is significant, contributing substantially to the overall activity of the drug in humans[1][5].

Hypothesized Formation of a Carboxylic Acid Metabolite

While not yet reported, the formation of a carboxylic acid metabolite from I-BET762 is a plausible metabolic pathway. The "ethyl-hydroxyl" metabolite (M13) is a primary alcohol, which can be further oxidized to an aldehyde and then to a carboxylic acid. This two-step oxidation is a common metabolic pathway for primary alcohols, often mediated by alcohol dehydrogenases and aldehyde dehydrogenases, respectively. Given that I-BET762 is a benzodiazepine (B76468) derivative, and CYP3A4 is involved in its metabolism, it is conceivable that CYP3A4 could also play a role in this oxidative pathway.

Experimental Protocols

Human Pharmacokinetic Study (NCT01587703)

The primary source of human pharmacokinetic data is the Phase I/II study NCT01587703.

-

Study Design: An open-label, multicenter, dose-escalation study. Molibresib was administered orally once daily. The study began with single-patient dose escalation (starting from 2 mg/day) until the first instance of grade 2 or higher drug-related toxicity, after which a standard 3+3 design was employed[4].

-

Subject Population: Patients with NUT midline carcinoma and other advanced solid tumors[4].

-

Sample Collection: Serial blood samples for pharmacokinetic analysis were collected after the first dose on day 1 of week 1, and after repeated administration on day 4 of week 3[1].

-

Analytical Method: Plasma concentrations of molibresib and its major metabolites were quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method[1].

-

Data Analysis: Pharmacokinetic parameters were determined using conventional noncompartmental methods with software such as Phoenix WinNonlin[1].

Visualizations

Signaling and Metabolic Pathways

Caption: Known and hypothesized metabolic pathways of I-BET762.

Experimental Workflow

Caption: Workflow for the human pharmacokinetic study of I-BET762.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Structural and Functional Divergence of (R)-I-BET762 and its Carboxylic Acid Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core structural differences between the potent BET bromodomain inhibitor, (R)-I-BET762 (Molibresib, GSK525762A), and its major carboxylic acid metabolite. This document provides a comprehensive overview of their distinct chemical features, a summary of their pharmacological activities, and detailed experimental methodologies relevant to their characterization, offering valuable insights for researchers in epigenetics and drug development.

Executive Summary

(R)-I-BET762 is a small molecule inhibitor targeting the bromodomain and extra-terminal domain (BET) family of proteins, which are crucial regulators of gene transcription. A key metabolic transformation of (R)-I-BET762 involves the conversion of its ethyl acetamide (B32628) side chain into a carboxylic acid moiety. This structural alteration significantly impacts the compound's pharmacological profile. This guide details this transformation, compares the biological activities of the parent drug and its metabolite, and outlines the experimental protocols necessary for their investigation.

Structural Elucidation: From an Amide to a Carboxylic Acid

The fundamental structural difference between (R)-I-BET762 and its carboxylic acid metabolite lies in the side chain attached to the diazepine (B8756704) ring. In the parent compound, (R)-I-BET762, this is an N-ethylacetamide group. Through metabolic processes, this group is converted to an acetic acid group in the metabolite.

(R)-I-BET762

-

Chemical Name: (4S)-6-(4-Chlorophenyl)-N-ethyl-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepine-4-acetamide[4]

-

Molecular Formula: C₂₂H₂₂ClN₅O₂[4]

I-BET762 Carboxylic Acid Metabolite

-

Chemical Name: 2-[(4S)-6-(4-chlorophenyl)-8-methoxy-1-methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl]acetic acid[5]

-

Molecular Formula: C₂₀H₁₇ClN₄O₃[5]

The metabolic conversion involves the cleavage of the ethylamine (B1201723) group from the acetamide side chain and subsequent oxidation to form a carboxylic acid. This transformation results in a molecule with altered polarity, charge, and potential for molecular interactions.

Metabolic Pathway: The Role of Cytochrome P450

The biotransformation of (R)-I-BET762 to its carboxylic acid metabolite is primarily mediated by the cytochrome P450 enzyme system. Specifically, cytochrome P450 3A4 (CYP3A4) has been identified as the key enzyme responsible for this metabolic conversion.[6] This enzymatic process is a common route for the metabolism of many xenobiotics, facilitating their elimination from the body.

Metabolic conversion of (R)-I-BET762.

Comparative Analysis of Physicochemical and Pharmacological Properties

The structural modification from an amide to a carboxylic acid leads to notable differences in the physicochemical and pharmacological properties of the two molecules. The introduction of the carboxylic acid group increases the polarity of the molecule, which can affect its solubility, membrane permeability, and protein binding characteristics.

| Property | (R)-I-BET762 (Molibresib) | I-BET762 Carboxylic Acid Metabolite |

| Molecular Formula | C₂₂H₂₂ClN₅O₂ | C₂₀H₁₇ClN₄O₃ |

| Molecular Weight | 423.9 g/mol | 396.83 g/mol |

| Functional Group | N-ethylacetamide | Carboxylic acid |

| BRD4 Inhibition (IC₅₀) | 32.5 - 42.5 nM[4] | ~7.94 µM (pIC₅₀ = 5.1)[2][7] |

| PBMC Inhibition (IC₅₀) | Not explicitly found | > 100 µM (pIC₅₀ < 4)[2] |

Note: The reported equipotency of the metabolites in one source contradicts the significantly lower in vitro potency of the carboxylic acid metabolite found in others. This suggests that the in vivo activity of the metabolite may be influenced by other factors, or that other active metabolites contribute to the overall pharmacological effect.

Experimental Protocols

The characterization and comparison of (R)-I-BET762 and its carboxylic acid metabolite involve a range of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Metabolism Study

Objective: To confirm the metabolic conversion of (R)-I-BET762 to its carboxylic acid metabolite by CYP3A4.

Methodology:

-

Incubation: Incubate (R)-I-BET762 (e.g., 1-10 µM) with human liver microsomes (e.g., 0.5 mg/mL) or recombinant human CYP3A4 enzymes in the presence of an NADPH-regenerating system at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to identify and quantify the parent compound and the carboxylic acid metabolite.

Workflow for in vitro metabolism assay.

Bromodomain Binding Affinity Assay (TR-FRET)

Objective: To determine and compare the binding affinities of (R)-I-BET762 and its metabolite to BET bromodomains.

Methodology:

-

Reagents: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit containing a terbium-labeled anti-tag antibody, a fluorescently labeled ligand (e.g., biotinylated histone H4 peptide), and the target bromodomain protein (e.g., BRD4).

-

Assay Plate Preparation: Serially dilute the test compounds ((R)-I-BET762 and its metabolite) in an appropriate assay buffer in a microplate.

-

Reaction Mixture: Add the bromodomain protein, the fluorescent ligand, and the antibody to the wells.

-

Incubation: Incubate the plate at room temperature in the dark to allow for binding equilibrium to be reached.

-

Measurement: Measure the TR-FRET signal using a plate reader. A decrease in the FRET signal indicates displacement of the fluorescent ligand by the test compound.

-

Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay

Objective: To assess the anti-proliferative activity of (R)-I-BET762 and its metabolite in cancer cell lines.

Methodology:

-

Cell Seeding: Seed a relevant cancer cell line (e.g., a hematological malignancy or NUT midline carcinoma cell line) in a 96-well plate and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of (R)-I-BET762 and its carboxylic acid metabolite for a specified period (e.g., 72 hours).

-

Viability Reagent: Add a cell viability reagent (e.g., CellTiter-Glo®) to the wells.

-

Measurement: Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against compound concentration to calculate the IC₅₀ value.

Conclusion

The metabolic conversion of (R)-I-BET762 to its carboxylic acid metabolite represents a significant structural and functional transformation. The change from an N-ethylacetamide to an acetic acid side chain, catalyzed by CYP3A4, results in a metabolite with substantially reduced in vitro inhibitory activity against BRD4 and cellular proliferation. This detailed understanding of the structural differences, metabolic pathways, and comparative activities is critical for the continued development and clinical application of BET inhibitors. The provided experimental protocols offer a robust framework for researchers to further investigate the properties of these and other related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of (R)-I-BET762 and the Role of its Carboxylic Acid Derivative in Proteolysis-Targeting Chimeras

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of (R)-I-BET762 (Molibresib, GSK525762A), a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. Additionally, this document explores the significance of the related (R)-I-BET762 carboxylic acid as a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs), an emerging therapeutic modality.

Introduction to (R)-I-BET762 and its Mechanism of Action

(R)-I-BET762 is a cell-permeable benzodiazepine (B76468) compound that targets the acetyl-lysine binding pockets of BET proteins, specifically BRD2, BRD3, and BRD4.[1] By competitively inhibiting the interaction between BET proteins and acetylated histones, (R)-I-BET762 disrupts the formation of chromatin complexes essential for the transcription of key inflammatory and oncogenic genes.[1] This mechanism of action has established (R)-I-BET762 as a valuable tool for epigenetic research and a promising candidate in clinical trials for various cancers, including NUT midline carcinoma.[2]

The signaling pathway affected by (R)-I-BET762 involves the inhibition of transcriptional activation. By displacing BET proteins from chromatin, the recruitment of transcriptional machinery to gene promoters and enhancers is blocked, leading to the downregulation of target gene expression, such as the proto-oncogene MYC.

Chemical Synthesis of (R)-I-BET762

The synthesis of (R)-I-BET762 is a multi-step process commencing from commercially available starting materials. A concise four-step synthesis has been reported, starting from (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone (B42904), which delivers the final product in a 41% overall yield with an enantiomeric excess of over 99.9%.[3] The key steps involve the construction of the 1,4-benzodiazepine (B1214927) core, followed by the formation of the triazole ring.

Experimental Workflow for the Synthesis of (R)-I-BET762

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of I-BET762 and related benzodiazepine structures.

Step 1: Synthesis of the Thiolactam Intermediate

A detailed, step-by-step protocol for the synthesis of the initial thiolactam from (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone is not fully available in the public domain. However, it is described as a two-step process with a 66% yield.[3] This likely involves an initial acylation followed by thionation using a reagent such as Lawesson's reagent.

Step 2: Formation of the Methyltriazolo[1][4]benzodiazepine Core

A novel oxidative activation of the thiolactam is employed for the one-step preparation of the methyltriazolo[1][4]benzodiazepine.[3]

-

Reaction: The thiolactam intermediate is reacted with acethydrazide in the presence of an oxidizing agent, such as 35% peracetic acid.

-

Mechanism: A proposed sulfenic acid intermediate is formed, which then undergoes condensation with acetylhydrazone (formed in situ from acethydrazide) and subsequent cyclization to form the triazole ring.[3]

-

Conditions: This method is noted to be mild and proceeds without racemization of the sensitive stereocenter.[3]

Step 3: Alkylation to Introduce the Side Chain

The final step involves the attachment of the N-ethylacetamide side chain.

-

Reaction: The methyltriazolo[1][4]benzodiazepine intermediate is alkylated with an appropriate N-ethyl-2-haloacetamide (e.g., N-ethyl-2-bromoacetamide) in the presence of a suitable base.

Step 4: Purification of (R)-I-BET762

The final compound is purified using standard chromatographic techniques.

-

Method: Purification is typically achieved through column chromatography on silica (B1680970) gel, followed by recrystallization to obtain the final product with high purity and enantiomeric excess.

-

Purity Analysis: The purity of the final compound is confirmed by High-Performance Liquid Chromatography (HPLC), and the structure is verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A purity of ≥98% by HPLC is commonly reported for commercially available (R)-I-BET762.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Yield | Purity |

| 1 | (2-amino-5-methoxyphenyl)(4-chlorophenyl)methanone | - | Thiolactam Intermediate | 66% (over two steps)[3] | - |

| 2-4 | Thiolactam Intermediate | Acethydrazide, Peracetic Acid, N-ethyl-2-haloacetamide | (R)-I-BET762 | 41% (overall from ketone)[3] | >99.9% ee[3] |

This compound: A Warhead for PROTACs

While a detailed, publicly available synthesis protocol for this compound is not readily found, its crucial role is in the field of PROTACs. It serves as a "warhead" ligand for the BET proteins.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They consist of three components: a ligand that binds to the target protein (the warhead), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The this compound is designed for conjugation to a linker, which is then attached to an E3 ligase ligand. The carboxylic acid moiety provides a convenient chemical handle for this conjugation, typically through amide bond formation.

The development of such PROTACs based on I-BET762 allows for the targeted degradation of BET proteins, offering a potentially more profound and durable therapeutic effect compared to inhibition alone.

Conclusion

This guide has provided a detailed overview of the chemical synthesis and purification of the potent BET inhibitor (R)-I-BET762, supported by experimental workflows and quantitative data. Furthermore, it has contextualized the role of the corresponding carboxylic acid derivative as an essential component in the rapidly advancing field of targeted protein degradation with PROTACs. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

References

In-Depth Technical Guide: Target Protein Binding Affinity of (R)-I-BET762 Carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-I-BET762 carboxylic acid is the R-enantiomer of I-BET762 carboxylic acid, a potent ligand for the Bromodomain and Extra-Terminal domain (BET) family of proteins. It is frequently utilized as a "warhead" in the development of Proteolysis Targeting Chimeras (PROTACs) designed to induce the degradation of BET proteins. The parent compound, I-BET762 (also known as Molibresib or GSK525762A), is a well-characterized pan-BET inhibitor that targets BRD2, BRD3, and BRD4.[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine (B10760008) residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[2][3]

The inhibition of BET proteins by compounds like I-BET762 displaces them from chromatin, leading to the downregulation of key oncogenes, such as c-Myc, and pro-inflammatory genes.[1][2] This mechanism of action has made BET inhibitors a promising class of therapeutic agents for the treatment of various cancers and inflammatory diseases. This guide provides a comprehensive overview of the target protein binding affinity of this compound and its parent compound, along with detailed experimental protocols for its characterization and an overview of the relevant signaling pathways.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the quantitative binding affinity data for I-BET762 and its carboxylic acid derivative against the BET family of proteins.

| Compound | Target Protein | Assay Type | Affinity Metric | Value |

| This compound | BRD4 | Biochemical Assay | pIC50 | 5.1 |

| I-BET762 | BRD2 | Isothermal Titration Calorimetry (ITC) | Kd | 61.3 nM |

| BRD3 | Isothermal Titration Calorimetry (ITC) | Kd | 50.5 nM | |

| BRD4 | Isothermal Titration Calorimetry (ITC) | Kd | 55.2 nM | |

| BRD2 | Biochemical Assay | IC50 | 32.5 nM | |

| BRD3 | Biochemical Assay | IC50 | 42.4 nM | |

| BRD4 | Biochemical Assay | IC50 | 36.1 nM |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of BET inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a proximity-based assay used to measure the binding of an inhibitor to a target protein.

Principle: TR-FRET measures the energy transfer between a donor fluorophore (e.g., Europium or Terbium chelate) and an acceptor fluorophore (e.g., APC or Cy5). In the context of a BET bromodomain binding assay, a tagged BET protein (e.g., GST-tagged) is recognized by an antibody conjugated to the donor fluorophore. A biotinylated histone peptide, the natural ligand for the bromodomain, is recognized by streptavidin conjugated to the acceptor fluorophore. When the BET protein and the histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

-

Recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein (BRD2, BRD3, or BRD4).

-

Biotinylated histone H4 peptide (acetylated).

-

Terbium-conjugated anti-tag antibody (e.g., anti-GST).

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC).

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

This compound or other test compounds.

-

384-well, low-volume, non-binding black plates.

-

TR-FRET-compatible plate reader.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 384-well plate, add the test compound, the BET bromodomain protein, and the terbium-conjugated antibody.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for binding to occur.

-

Add the biotinylated histone peptide and the streptavidin-conjugated acceptor fluorophore.

-

Incubate for another defined period (e.g., 60-120 minutes) at room temperature, protected from light.[4]

-

Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[4]

-

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the ratio against the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This is another bead-based proximity assay commonly used for high-throughput screening of inhibitors.

Principle: AlphaScreen technology utilizes two types of beads: Donor beads and Acceptor beads. The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is in close proximity, the singlet oxygen will trigger a chemiluminescent reaction in the Acceptor bead, which in turn excites a fluorophore that emits light at 520-620 nm.[5] For a BET bromodomain assay, one bead type is coated with a reagent that binds the tagged BET protein (e.g., anti-GST antibody), and the other bead type is coated with a reagent that binds the biotinylated histone peptide (e.g., streptavidin). Inhibition of the protein-peptide interaction separates the beads, resulting in a loss of signal.[6][7]

Materials:

-

Recombinant, tagged (e.g., GST- or His-tagged) BET bromodomain protein.

-

Biotinylated histone H4 peptide (acetylated).

-

Streptavidin-coated Donor beads.

-

Anti-tag antibody-coated Acceptor beads (e.g., anti-GST).

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA.

-

This compound or other test compounds.

-

384-well or 1536-well white microplates.

-

AlphaScreen-compatible plate reader.

Procedure:

-

Prepare serial dilutions of the test compound.

-

Add the BET bromodomain protein and the Acceptor beads to the wells of the microplate.

-

Add the test compound to the wells.

-

Incubate for a set time (e.g., 30-60 minutes) at room temperature.

-

Add the biotinylated histone peptide and the Donor beads.

-

Incubate for a longer period (e.g., 60-120 minutes) at room temperature in the dark.[6]

-

Read the plate on an AlphaScreen reader.

-

Plot the signal against the inhibitor concentration to calculate the IC50.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[8][9]

Principle: An ITC instrument consists of a reference cell and a sample cell. The sample cell contains the protein of interest, and a syringe contains the ligand (inhibitor). Small aliquots of the ligand are injected into the sample cell, and the heat released or absorbed upon binding is measured. The resulting data is a series of heat pulses that are integrated to generate a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.[10][11]

Materials:

-

Purified, high-concentration BET bromodomain protein.

-

This compound or other test compounds.

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Isothermal titration calorimeter.

Procedure:

-

Dialyze both the protein and the ligand extensively against the same buffer to minimize heats of dilution.[10]

-

Degas the solutions before use.

-

Load the BET bromodomain protein into the sample cell and the test compound into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.[10]

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the ligand into the protein solution at a constant temperature.

-

Record the heat change after each injection.

-

Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH.

Mandatory Visualization

Signaling Pathway Diagram

Caption: BET Protein Inhibition Signaling Pathway.

Experimental Workflow Diagram

Caption: General Experimental Workflow for Binding Affinity Determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. resources.amsbio.com [resources.amsbio.com]

- 7. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news-medical.net [news-medical.net]

- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 11. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

In Vivo and In Vitro Stability of (R)-I-BET762 Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET762, also known as Molibresib or GSK525762A, is a potent, orally bioavailable small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). By competitively binding to the acetyl-lysine recognition pockets of BET bromodomains, I-BET762 disrupts chromatin remodeling and the transcription of key oncogenes and inflammatory mediators. The metabolism of I-BET762 is a critical factor in its pharmacokinetic profile and overall therapeutic efficacy. This technical guide provides an in-depth overview of the in vivo and in vitro stability of (R)-I-BET762 carboxylic acid, a significant metabolite of I-BET762. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of the disposition and stability of this compound.

Data Presentation: Stability and Pharmacokinetic Parameters

While specific quantitative stability data for this compound are not extensively available in public literature, valuable insights can be drawn from the pharmacokinetic studies of the parent drug, I-BET762 (Molibresib), and its major active metabolites. Molibresib is primarily metabolized by cytochrome P450 3A4 (CYP3A4) into two major active metabolites: GSK3536835 (ethyl hydroxy) and GSK3529246 (N-desethyl)[1]. These metabolites are often measured together as a composite (GSK3529246) and are considered equipotent to the parent molecule[1][2]. The carboxylic acid is a further downstream metabolite.

The following tables summarize the available pharmacokinetic parameters for Molibresib and its active metabolite composite.

Table 1: In Vivo Pharmacokinetic Parameters of Molibresib (I-BET762) in Humans [3][4]

| Parameter | Value | Conditions |

| Time to Maximum Concentration (Tmax) | ~2 hours | Single and repeat oral administration (2-100 mg) |

| Terminal Phase Half-life (t½) | 3-7 hours | Single and repeat oral administration |

| Metabolism | Primarily via CYP3A4 | |

| Major Active Metabolites | GSK3536835 (ethyl hydroxy), GSK3529246 (N-desethyl) | Measured as a composite (GSK3529246) |

Table 2: In Vitro Stability of I-BET762

| Assay | Matrix | Parameter | Value |

| Metabolic Stability | Human Liver Microsomes | Intrinsic Clearance (CLint) | Data not publicly available. However, described as having "excellent metabolic stability" in preclinical studies[5]. |

| Plasma Stability | Human Plasma | Half-life (t½) | Data not publicly available. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of compound stability. The following sections provide standardized protocols for key in vitro and in vivo stability experiments.

In Vitro Metabolic Stability: Liver Microsomal Assay

This assay determines the intrinsic clearance of a compound mediated by liver microsomal enzymes, primarily cytochrome P450s.

Materials:

-

Test compound (e.g., this compound)

-

Pooled liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (B52724) (ACN) with an internal standard

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl2, and microsomal protein (e.g., 0.415 mg/mL)[6].

-

Prepare the NADPH regenerating system solution.

-

-

Incubation:

-

Add the test compound to the microsomal incubation medium in a 96-well plate to a final concentration of, for example, 2 µM[6].

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C with shaking (e.g., 100 rpm)[6].

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate proteins (e.g., 5500 rpm for 5 minutes)[6].

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).

-

In Vitro Plasma Stability Assay

This assay evaluates the stability of a compound in plasma, assessing its susceptibility to hydrolysis by plasma enzymes.

Materials:

-

Test compound

-

Pooled plasma (human, rat, or mouse) with anticoagulant (e.g., heparin, EDTA)

-

Phosphate buffered saline (PBS, pH 7.4)

-

Acetonitrile or methanol (B129727) with an internal standard

-

96-well plates

-

Incubator (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Thaw pooled plasma at 37°C.

-

-

Incubation:

-

Add the test compound to the plasma in a 96-well plate to a final concentration of, for example, 1 µM.

-

Incubate the plate at 37°C.

-

At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile or methanol with an internal standard to terminate the reaction[5].

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate plasma proteins.

-

Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Calculate the plasma half-life (t½) from the slope of the plot of the natural logarithm of the percentage remaining versus time.

-

In Vivo Pharmacokinetic Study in Rodents

This study design provides data on the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.

Animals:

-

Male Sprague-Dawley rats or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Test compound

-

Appropriate vehicle for oral (PO) and intravenous (IV) administration (e.g., 0.5% HPMC)

-

Dosing syringes and gavage needles

-

Blood collection tubes (e.g., with K2-EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Fast animals overnight prior to dosing.

-

Administer the test compound via IV (e.g., tail vein) and PO (oral gavage) routes to separate groups of animals. A typical study might involve 3-4 animals per time point per route[7].

-

Record the exact time of administration.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein, saphenous vein, or cardiac puncture for terminal bleed) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes)[7].

-

Place blood samples into tubes containing an anticoagulant and keep on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Extract the test compound and any known metabolites from the plasma samples.

-

Quantify the concentrations using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:

-

Maximum concentration (Cmax)

-

Time to maximum concentration (Tmax)

-

Area under the concentration-time curve (AUC)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Terminal half-life (t½)

-

Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

-

Mandatory Visualizations

Signaling Pathway of I-BET762 Action

I-BET762 functions by inhibiting BET proteins, which act as "readers" of acetylated histones. This disruption prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and inflammatory genes. A primary target of BET inhibitors is the MYC oncogene.

References

- 1. researchgate.net [researchgate.net]

- 2. Population pharmacokinetic modeling of molibresib and its active metabolites in patients with solid tumors: A semimechanistic autoinduction model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exposure–response analysis of adverse events associated with molibresib and its active metabolites in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Role of (R)-I-BET762 Carboxylic Acid in Gene Transcription Regulation

Executive Summary: The Bromodomain and Extra-Terminal (BET) family of proteins are critical epigenetic "readers" that play a central role in regulating gene transcription. Their dysregulation is implicated in numerous diseases, including cancer and inflammatory conditions. Small molecule inhibitors targeting these proteins have emerged as a promising therapeutic strategy. I-BET762 (also known as Molibresib or GSK525762) is a potent pan-BET inhibitor that has undergone clinical evaluation. This technical guide focuses on the role of its derivative, (R)-I-BET762 carboxylic acid, in the context of gene transcription. We will delve into the fundamental mechanism of BET protein inhibition, the specific function of this compound as a component for Proteolysis-targeting chimeras (PROTACs), its impact on key signaling pathways and target genes, and the detailed experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important epigenetic modulator.

The Bromodomain and Extra-Terminal (BET) Family of Proteins

The BET family consists of four proteins in humans: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are characterized by the presence of two tandem bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2]

1.1 Function as Epigenetic Readers BET proteins act as epigenetic readers by recognizing and binding to acetylated lysine (B10760008) residues on histone tails.[3] This interaction is a key step in translating the histone code into downstream transcriptional events, effectively linking chromatin status to gene expression.[1] By binding to acetylated chromatin, BET proteins serve as scaffolding platforms, recruiting transcriptional machinery to specific gene loci.[2]

1.2 Role in Gene Transcription Upon binding to acetylated histones at promoters and enhancers, particularly at clusters of enhancers known as super-enhancers, BET proteins, most notably BRD4, recruit the Positive Transcription Elongation Factor b (P-TEFb) complex. This action facilitates the phosphorylation of RNA Polymerase II, leading to transcriptional elongation and robust gene expression.[1] This mechanism is crucial for the expression of genes that define cell identity and drive proliferation, including many key oncogenes.[2][4]

Mechanism of Action of I-BET762 and Its Derivatives

2.1 I-BET762 (Molibresib): A Pan-BET Inhibitor I-BET762 is a small molecule inhibitor that reversibly targets the bromodomains of all BET family proteins.[5] It functions as an acetyl-lysine mimic, competitively binding to the hydrophobic pocket within the bromodomains where acetylated histones would normally dock.[3] This competitive inhibition displaces BET proteins from chromatin, preventing the recruitment of transcriptional activators and thereby suppressing the expression of target genes.[1][5]

2.2 this compound: A Warhead for PROTACs this compound is the R-enantiomer of a derivative of the parent I-BET762 compound.[6] While it retains the ability to bind to and inhibit BRD4, its primary utility in recent drug development is as a "warhead" ligand for the synthesis of PROTACs.[6][7][] A PROTAC is a heterobifunctional molecule that consists of two key parts linked together: one end (the warhead, e.g., I-BET762 carboxylic acid) binds to a target protein (a BET protein), and the other end binds to an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This shifts the therapeutic modality from mere inhibition to targeted protein degradation.

Figure 1: Mechanism of BET inhibition by this compound.

Regulation of Gene Transcription

By displacing BET proteins from chromatin, I-BET762 and its derivatives cause a rapid downregulation of a specific set of genes, many of which are associated with super-enhancers.[2]

3.1 Downregulation of the MYC Oncogene A primary and well-documented target of BET inhibitors is the MYC oncogene, a master regulator of cell proliferation, growth, and metabolism.[9] The MYC gene is often regulated by a super-enhancer, making its transcription highly dependent on BRD4 activity. I-BET762 potently reduces MYC expression in various cancer models, which is a key driver of its anti-tumor effects.[1][10]

3.2 Impact on Cell Cycle and Apoptosis The suppression of MYC and other cell cycle regulators, such as Cyclin D1, leads to G1 cell cycle arrest.[5] Concurrently, the upregulation of cell cycle inhibitors like p27 contributes to this anti-proliferative effect.[5] Furthermore, BET inhibition has been shown to induce apoptosis, or programmed cell death, in cancer cells, though the exact mechanism can be independent of MYC in some contexts.[11][12]

3.3 Modulation of Inflammatory Gene Expression Beyond cancer, BET proteins are key regulators of inflammatory gene expression. In activated macrophages, I-BET762 can suppress the production of pro-inflammatory cytokines and chemokines, such as IL-6, demonstrating potent anti-inflammatory effects.[3][13][14]

Figure 2: Key signaling pathways affected by I-BET762 derivatives.

Quantitative Analysis of Inhibitory Activity

The potency of I-BET762 and its derivatives has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of I-BET762 and Derivatives

| Compound | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| I-BET762 | BRD2 | H4Ac Peptide Displacement | IC50 = 32.5 nM | [14] |

| I-BET762 | BRD3 | H4Ac Peptide Displacement | IC50 = 42.4 nM | [14] |

| I-BET762 | BRD4 | H4Ac Peptide Displacement | IC50 = 36.1 nM | [14] |

| I-BET762 Carboxylic Acid | BRD4 | Inhibition Assay | pIC50 = 5.1 | [6][7][] |

| I-BET762 Carboxylic Acid | PBMC | Inhibition Assay | pIC50 < 4 |[7] |

Table 2: Cellular Potency (IC50) of I-BET762 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Value (µM) | Reference |

|---|

| MDA-MB-231 | Triple Negative Breast Cancer | MTT Assay | 0.46 ± 0.4 |[5] |

Key Experimental Protocols for Characterization

A suite of advanced molecular biology techniques is required to fully characterize the activity of BET inhibitors like this compound.

5.1 Chromatin Immunoprecipitation Sequencing (ChIP-seq) ChIP-seq is used to identify the genome-wide binding sites of a protein of interest. In the context of BET inhibitors, it is used to map BRD4 occupancy across the genome and demonstrate its displacement from promoters and super-enhancers following inhibitor treatment.[15][16]

Detailed Methodology:

-

Cross-linking: Treat cells (e.g., with and without I-BET762) with 1% formaldehyde (B43269) to covalently cross-link proteins to DNA. Quench the reaction with glycine.[15]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.[15][17]

-

Immunoprecipitation (IP): Pre-clear the chromatin lysate with protein A/G magnetic beads. Incubate the lysate overnight at 4°C with an antibody specific to the target protein (e.g., anti-BRD4). A control IP with non-specific IgG should be run in parallel.[18]

-

Complex Capture and Washes: Add protein A/G beads to capture the antibody-chromatin complexes. Perform a series of stringent washes (using low salt, high salt, and LiCl buffers) to remove non-specifically bound chromatin.[15][17]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.[17]

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or silica (B1680970) spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.[19]

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment. Compare peak locations and intensities between treated and untreated samples to determine where the BET protein has been displaced.

Figure 3: A generalized workflow for a ChIP-seq experiment.

5.2 RNA Sequencing (RNA-seq) RNA-seq provides a comprehensive, quantitative view of the transcriptome. It is used to determine the global changes in gene expression that occur after treatment with a BET inhibitor, identifying which genes are up- or down-regulated.[11][16]

Detailed Methodology:

-

Cell Treatment and RNA Isolation: Treat cells with the BET inhibitor or a vehicle control for a defined period (e.g., 24 hours). Isolate total RNA using a method that preserves RNA integrity, such as a Trizol-based or column-based kit.

-

RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument to ensure high-quality input for library preparation.

-

Library Preparation: Deplete ribosomal RNA (rRNA), which constitutes the majority of total RNA. Alternatively, select for polyadenylated mRNA. Fragment the remaining RNA, and synthesize first and second-strand cDNA. Ligate sequencing adapters to the cDNA fragments.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis: Perform quality control on the raw sequencing reads. Align reads to a reference genome or transcriptome. Quantify the expression level for each gene. Perform differential expression analysis to identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to controls.[20]

Figure 4: A generalized workflow for an RNA-seq experiment.

5.3 Reverse Transcription Quantitative PCR (RT-qPCR) RT-qPCR is the gold standard for validating the expression changes of specific genes identified through RNA-seq or hypothesized to be targets.[21] It is a sensitive and specific method for quantifying mRNA levels.[22]

Detailed Methodology:

-

RNA Isolation and QC: Isolate high-quality total RNA from treated and control cells as described for RNA-seq.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.[23]

-

qPCR Reaction: Set up the qPCR reaction in a multi-well plate. Each reaction should contain cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based master mix (e.g., SYBR Green).[21]

-

Thermal Cycling: Perform the reaction in a real-time PCR machine. The thermal profile consists of an initial denaturation step, followed by ~40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each cycle.[21]

-

Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the Cq value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH). Calculate the relative change in gene expression (fold change) using a method like the ΔΔCq method.[11]

5.4 Cell-Based Proliferation/Viability Assays These assays are essential for determining the functional consequence of BET inhibition on cancer cell lines and for calculating potency values like the IC50 (the concentration of inhibitor required to reduce a biological process by 50%).

Detailed Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (e.g., DMSO).[24]

-

Incubation: Incubate the plates for a period appropriate for the cell line's doubling time, typically 48-72 hours.[24]

-

Viability Measurement: Add a viability reagent, such as MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®). Measure the resulting colorimetric or luminescent signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[24]

Conclusion and Future Directions

This compound and its parent compound, I-BET762, are powerful chemical probes and therapeutic candidates that function by disrupting the fundamental process of gene transcription. By competitively inhibiting the binding of BET proteins to acetylated chromatin, they effectively silence the expression of key oncogenes like MYC and modulate inflammatory pathways. The use of the carboxylic acid derivative as a warhead for PROTACs represents a significant evolution in the field, moving from simple inhibition to targeted protein degradation, which may offer improved efficacy and durability of response.

The continued development of BET-targeting compounds, including domain-selective inhibitors and degraders, holds significant promise.[16][25] A thorough understanding of their mechanism, achieved through the detailed experimental protocols outlined in this guide, is paramount for their successful translation into effective clinical therapies for cancer and other devastating diseases.

References

- 1. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BET Inhibitors in Oncology - zenithepigenetics [zenithepigenetics.com]

- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 9. 'BET Inhibitors' Block the Expression of Cancer-Causing Genes | Drug Discovery And Development [labroots.com]

- 10. researchgate.net [researchgate.net]

- 11. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells | PLOS One [journals.plos.org]

- 12. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tribioscience.com [tribioscience.com]

- 15. benchchem.com [benchchem.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 18. encodeproject.org [encodeproject.org]

- 19. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. Comprehensive transcriptome profiling of BET inhibitor-treated HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oaepublish.com [oaepublish.com]

- 22. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. onclive.com [onclive.com]

Binding Stereospecificity of (R)-I-BET762 Carboxylic Acid to BRD4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereospecific binding of the (R)-enantiomer of I-BET762's carboxylic acid metabolite to the bromodomain-containing protein 4 (BRD4). I-BET762 (GSK525762A) is a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which are crucial epigenetic readers involved in the regulation of gene transcription. The interaction between I-BET762 and BRD4 is highly stereospecific, with the (R)-enantiomer demonstrating significantly greater potency. This document details the quantitative binding data, experimental protocols for assessing binding affinity, and the signaling pathways affected by this interaction.

Data Presentation: Quantitative Binding Affinity

The binding of I-BET762 to BRD4 is characterized by strong affinity and marked stereospecificity. The (R)-enantiomer of a closely related benzodiazepine (B76468) compound is reported to be 251 times more potent in binding to BRD4 than its corresponding (S)-enantiomer, highlighting the critical role of stereochemistry in this interaction.[1] The following tables summarize the binding affinities of I-BET762 for various BET bromodomains.

| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |

| I-BET762 | BRD2, BRD3, BRD4 | BROMOscan | 25-52 | [2] | |

| I-BET762 | BRD4 | FRET | 35 | [2] | |

| I-BET762 | BRD2 (1-473) | ITC | 61.3 | [3] | |

| I-BET762 | BRD3 (1-434) | ITC | 50.5 | [3] | |

| I-BET762 | BRD4 (1-477) | ITC | 55.2 | [3] | |

| I-BET762 | BRD2 | AlphaScreen | 32.5 | [3] | |

| I-BET762 | BRD3 | AlphaScreen | 42.4 | [3] | |

| I-BET762 | BRD4 | AlphaScreen | 36.1 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Principle: A solution of the ligand (I-BET762) is titrated into a solution containing the protein (BRD4 bromodomain), and the heat released or absorbed is measured.

Protocol Outline:

-

Sample Preparation:

-

Purified BRD4 protein (e.g., BRD4-BD1) is extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 8.0, 150 mM NaCl).[4]

-

The (R)-I-BET762 carboxylic acid is dissolved in the final dialysis buffer to the desired concentration (typically 10-fold higher than the protein concentration).[4] A stock solution may be prepared in DMSO and then diluted, ensuring the final DMSO concentration is identical in both protein and ligand solutions to minimize heats of dilution.

-

Typical starting concentrations are 5-50 µM protein in the sample cell and 50-500 µM ligand in the injection syringe.

-

All solutions must be degassed prior to use to prevent air bubbles.

-

-

Instrument Setup:

-

The ITC instrument (e.g., MicroCal ITC200) sample and reference cells are thoroughly cleaned.

-

The reference cell is filled with deionized water or buffer.

-

The sample cell is loaded with the BRD4 protein solution (approximately 300 µL).[4]

-

The injection syringe is loaded with the I-BET762 solution (approximately 100-120 µL).

-

-

Titration:

-

A series of small, precise injections (e.g., 2 µL) of the I-BET762 solution are made into the sample cell at regular intervals.

-

The heat change following each injection is measured and recorded.

-

-

Data Analysis:

-

The raw data, a series of heat spikes, is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry of binding (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is a bead-based assay used to measure the displacement of a natural ligand from a protein by a small molecule inhibitor.

Principle: The assay measures the ability of I-BET762 to inhibit the interaction between a GST-tagged BRD4 bromodomain and a biotinylated histone H4 peptide. Inhibition of this interaction results in a decrease in the AlphaScreen signal.[2]

Protocol Outline:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).[2]

-

Dilute GST-tagged BRD4, biotinylated histone H4 peptide, Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer to their optimal concentrations.

-

-

Compound Plating:

-

Perform serial dilutions of this compound in DMSO.

-

Add the diluted compound to a 384-well microplate.

-

-

Reaction Mixture:

-

Add the GST-BRD4 and biotinylated histone H4 peptide to the wells and incubate to allow for binding.

-

-

Bead Addition:

-

Add the anti-GST Acceptor beads and incubate in the dark.

-

Subsequently, add the Streptavidin-coated Donor beads and perform a final incubation in the dark.

-

-

Signal Detection:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Plot the AlphaScreen signal against the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Mandatory Visualization

The following diagrams illustrate key pathways and workflows related to the binding of I-BET762 to BRD4.

Caption: BRD4-mediated transcription of the MYC oncogene and its inhibition by (R)-I-BET762.

Caption: Workflow for Isothermal Titration Calorimetry (ITC) to determine binding affinity.

Caption: Workflow for an AlphaScreen-based BRD4 inhibition assay.

References

Methodological & Application

Application Notes and Protocols for (R)-I-BET762 Carboxylic Acid in In Vitro Assays

Introduction

(R)-I-BET762 carboxylic acid is the R-enantiomer of a derivative of the potent pan-BET (Bromodomain and Extra-Terminal domain) family inhibitor, I-BET762 (also known as Molibresib or GSK525762A). The BET family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic "readers" that play a crucial role in regulating gene transcription.[1][2] They recognize acetylated lysine (B10760008) residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] Dysregulation of BET protein activity is implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders.[1][3][4]

I-BET762 and its derivatives function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, disrupting their interaction with chromatin.[5] This leads to the downregulation of key oncogenes such as MYC and pro-inflammatory genes, resulting in anti-proliferative and anti-inflammatory effects.[1][3][6] this compound itself is a BRD4 inhibitor with a reported pIC50 of 5.1 and serves as a warhead ligand for developing PROTACs (Proteolysis Targeting Chimeras) aimed at BET protein degradation.[7][8][9][]

These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, based on established methodologies for the parent compound I-BET762. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of BET inhibitors.

Mechanism of Action: BET Inhibition

BET proteins are critical scaffolds in the transcriptional machinery. By binding to acetylated histones, they recruit transcriptional regulators, such as the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[1] This process initiates and elongates transcription of genes involved in cell cycle progression and inflammation, such as MYC and NF-kB target genes. This compound, by occupying the acetyl-lysine binding pocket, prevents this recruitment, leading to transcriptional repression.

Caption: Mechanism of BET inhibition by this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of the parent compound I-BET762, which provides a benchmark for assessing the activity of this compound.

Table 1: Biochemical Assay Data for I-BET762

| Assay Type | Target(s) | Metric | Value Range |

| Cell-Free Inhibition Assay | BET Proteins | IC50 | ~35 nM |

| Fluorescence Resonance Energy Transfer (FRET) | BRD2, BRD3, BRD4 | IC50 | 32.5 - 42.5 nM |

| FRET Binding Assay | BRD2, BRD3, BRD4 | Kd | 50.5 - 61.3 nM |

| BRD4 Inhibition | BRD4 | pIC50 | 5.1 |

Note: The pIC50 value for BRD4 is for I-BET762 carboxylic acid.[9][]

Table 2: Cellular Assay Data for I-BET762

| Cell Line | Cancer Type | Assay Type | Metric | Value |

| MDA-MB-231 | Triple Negative Breast Cancer | MTT Assay (48 hrs) | IC50 | 0.46 ± 0.4 µM |

| Prostate Cancer Lines | Prostate Cancer | Growth Assay (6 days) | gIC50 | 25 - 150 nM |

| MV4-11 | Acute Myeloid Leukemia | CellTiter-Glo (72 hrs) | IC50 | 112 nM |

| HepG2 | Hepatocellular Carcinoma | Luciferase Reporter | EC50 | 0.7 µM |

Experimental Protocols

Herein are detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

BET Bromodomain Binding Assay (FRET)

This assay measures the ability of the compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.

Caption: Workflow for the FRET-based BET inhibitor assay.

Methodology:

-

Reagent Preparation:

-

Assay Procedure:

-

In a 384-well assay plate, add 5 µL of the compound dilution.

-

Add 5 µL of the BET protein/peptide mix.

-

Incubate at room temperature for 1 hour to allow for equilibration.[5]

-

-

Detection:

-

Prepare a detection reagent mix containing Europium cryptate-labeled streptavidin (2 nM) and XL-665-labeled anti-6His antibody (10 nM) in assay buffer with 0.05% BSA and 400 mM KF.[5]

-

Add 10 µL of the detection mix to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate using a time-resolved fluorescence reader (e.g., Envision Plate reader) with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (XL-665).[5]

-

Calculate the FRET ratio (665 nm signal / 615 nm signal).

-

Plot the FRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MDA-MB-231, MV4-11) in appropriate media.

-

Trypsinize and count the cells. Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Viability Assessment (CellTiter-Glo® Method):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle-treated control wells.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Calculate the IC50 value using non-linear regression analysis.

-

Western Blotting for Target Gene Expression

This protocol is used to analyze changes in the protein levels of BET-regulated genes, such as c-Myc, Cyclin D1, and p27.

Caption: Workflow for Western Blot analysis.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.[3]

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.[12]

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-p27, and a loading control like anti-actin) overnight at 4°C.[3]

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Quantify band intensities and normalize to the loading control to determine relative protein expression levels.

-

Conclusion